Product packaging for Quinazolin-6-yl-acetic acid(Cat. No.:)

Quinazolin-6-yl-acetic acid

Cat. No.: B8615965
M. Wt: 188.18 g/mol
InChI Key: VWWJWAZKMFRKPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Quinazolin-6-yl-acetic acid is a chemical reagent of significant interest in medicinal chemistry and drug discovery, serving as a key synthetic intermediate for the development of novel therapeutic agents. The compound features the privileged quinazoline scaffold , a heterocyclic structure recognized for its broad and potent biological activities. This scaffold is a cornerstone in numerous FDA-approved pharmaceuticals, particularly in oncology, including tyrosine kinase inhibitors like gefitinib, erlotinib, and afatinib used for non-small-cell lung carcinoma and other cancers . The strategic incorporation of an acetic acid side chain at the 6-position enables further derivatization, notably into hydrazides, which are versatile synthons for constructing diverse heterocyclic systems such as oxadiazoles, pyrazoles, and triazoles . The primary research value of this compound lies in its application as a precursor for synthesizing a wide array of biologically active molecules. Its derivatives, particularly quinazolinone-hydrazones, have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and antioxidant activities in scientific studies . Researchers are actively exploring these compounds as inhibitors of critical targets in disease pathways, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K pathways in cancer, as well as BACE1 for Alzheimer's disease . Furthermore, the hydrazide functionality enhances the molecule's potential for hydrogen bonding and metal chelation, which can be crucial for its interaction with enzymatic targets . This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic applications, and it is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O2 B8615965 Quinazolin-6-yl-acetic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-quinazolin-6-ylacetic acid

InChI

InChI=1S/C10H8N2O2/c13-10(14)4-7-1-2-9-8(3-7)5-11-6-12-9/h1-3,5-6H,4H2,(H,13,14)

InChI Key

VWWJWAZKMFRKPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=NC=C2C=C1CC(=O)O

Origin of Product

United States

Synthetic Methodologies for Quinazolin 6 Yl Acetic Acid and Its Analogues

Established Synthetic Routes to the Quinazoline (B50416) Scaffold

The construction of the fundamental quinazoline ring system can be achieved through a variety of classical and modern synthetic methods. These approaches offer flexibility in accessing a wide range of substituted quinazolines.

Classical and Modern Cyclization Reaction Approaches

Cyclization reactions form the cornerstone of quinazoline synthesis. One of the earliest and most well-known methods is the Niementowski quinazoline synthesis , which involves the condensation of anthranilic acid with an amide at elevated temperatures. For example, heating anthranilic acid with formamide yields 3,4-dihydro-4-oxaquinazoline. While historically significant, this method often requires harsh reaction conditions.

Modern advancements have led to the development of milder and more efficient cyclization protocols. These include microwave-assisted syntheses, which can significantly reduce reaction times and improve yields. For instance, the reaction of anthranilic acid with amides or ketones can be facilitated by microwave irradiation in the presence of a catalyst, such as organic clays, under solvent-free conditions.

Another important classical approach is the Grimmel, Guinther, and Morgan synthesis . This method utilizes 2-acetamidobenzoic acid, which reacts with an amine in the presence of a dehydrating agent like phosphorus trichloride to yield 2-substituted-3-arylquinazolin-4(3H)-ones.

Anthranilic Acid-Based Syntheses for Quinazolinone Derivatives

Anthranilic acid and its derivatives are versatile starting materials for the synthesis of quinazolin-4(3H)-ones, a prominent subclass of quinazolines. A common strategy involves the acylation of anthranilic acid with an acyl chloride to form an N-acylanthranilic acid intermediate. Subsequent cyclization, often promoted by acetic anhydride, leads to a 1,3-benzoxazin-4-one. This reactive intermediate can then be treated with ammonia or a primary amine to furnish the desired 3-substituted or unsubstituted quinazolin-4(3H)-one. rroij.com

The reaction of anthranilic acid with potassium cyanate produces o-ureidobenzoic acid, which can be cyclized by heating with an acid or base to afford quinazoline-2,4(1H,3H)-dione. Furthermore, green chemistry approaches utilizing deep eutectic solvents and microwave irradiation have been employed for the synthesis of 3-substituted quinazolin-4(3H)-ones from anthranilic acid, amines, and orthoesters. nih.gov

Starting MaterialReagentsProductReference
Anthranilic acidFormamide, heat3,4-Dihydro-4-oxaquinazolineNiementowski Synthesis
2-Acetamidobenzoic acidAmine, PCl32-Substituted-3-arylquinazolin-4(3H)-oneGrimmel, Guinther, and Morgan Synthesis
Anthranilic acidAcyl chloride, then amine3-Substituted-quinazolin-4(3H)-one rroij.com
Anthranilic acidPotassium cyanate, heatQuinazoline-2,4(1H,3H)-dione
Anthranilic acidAmine, orthoester, microwave3-Substituted-quinazolin-4(3H)-one nih.gov

Transition Metal-Catalyzed Coupling Strategies in Quinazoline Synthesis

In recent years, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of quinazolines, offering high efficiency, atom economy, and functional group tolerance. researchgate.netscite.ainih.govdergipark.org.trmdpi.com These methods often involve C-H activation and cross-coupling reactions, enabling the construction of the quinazoline ring from readily available starting materials. researchgate.net

Catalysts based on metals such as palladium, copper, iron, manganese, and ruthenium have been successfully employed. researchgate.netscite.aiaessweb.com For example, palladium-catalyzed tandem reactions of 2-aminobenzonitriles with aldehydes and arylboronic acids provide a versatile route to diverse quinazoline derivatives. mdpi.com Copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes also lead to the efficient synthesis of 2-substituted quinazolines.

Manganese-catalyzed acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with amides or nitriles represents an environmentally benign approach to quinazoline synthesis, avoiding the use of stoichiometric oxidants. scite.ai Similarly, iron-catalyzed ADC reactions offer a cost-effective and sustainable alternative. aessweb.com These transition metal-catalyzed methods provide access to a broad scope of quinazoline derivatives under relatively mild conditions.

CatalystStarting MaterialsReaction TypeProduct
Palladium2-Aminobenzonitrile, aldehyde, arylboronic acidTandem reactionSubstituted quinazoline
Copper(2-Aminophenyl)methanol, aldehydeCascade reaction2-Substituted quinazoline
Manganese2-Aminobenzyl alcohol, amide/nitrileAcceptorless Dehydrogenative CouplingSubstituted quinazoline
Iron(2-Aminophenyl)methanol, amide/nitrileAcceptorless Dehydrogenative CouplingSubstituted quinazoline

Targeted Synthesis of Quinazolin-6-yl-acetic Acid and its Direct Derivatives

The synthesis of this compound requires specific strategies to introduce the acetic acid moiety at the C-6 position of the pre-formed quinazoline core or to construct the ring from a precursor already bearing this functional group.

Functionalization Strategies at the C-6 Position of the Quinazoline Core

Direct functionalization of the C-6 position of a pre-existing quinazoline ring can be achieved through various organic reactions. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce a functional group at the C-6 position, which can then be further elaborated to an acetic acid side chain. For instance, a bromo-substituted quinazoline at the 6-position can undergo a palladium-catalyzed cross-coupling reaction, such as a Sonogashira or Heck reaction, to introduce a two-carbon unit that can be subsequently converted to the acetic acid group.

Another approach involves starting with a substituted anthranilic acid that already contains the desired acetic acid functionality or a precursor to it. For example, 5-amino-2-carboxyphenylacetic acid could potentially be used as a starting material in a cyclization reaction to directly form the this compound scaffold.

While direct C-H functionalization at the C-6 position of quinazoline is a developing area, transition metal-catalyzed methods are showing promise for the regioselective introduction of various functional groups onto the quinazoline core. aessweb.com

Preparation of this compound Hydrazide

The synthesis of this compound hydrazide typically proceeds from the corresponding ester derivative, this compound ethyl (or methyl) ester. The ester can be prepared by standard esterification of this compound.

The conversion of the ester to the hydrazide is achieved through hydrazinolysis. This reaction involves heating the ester with hydrazine hydrate, often in an alcoholic solvent such as ethanol. The reaction is typically carried out under reflux for several hours. Upon cooling, the product, this compound hydrazide, often precipitates from the reaction mixture and can be isolated by filtration. This method is a widely used and efficient way to prepare hydrazides from their corresponding esters.

A similar procedure has been described for the synthesis of (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide, where the corresponding ethyl ester is refluxed with hydrazine hydrate in absolute ethanol for 8 hours. scite.aiaessweb.com This established methodology can be directly applied to the synthesis of this compound hydrazide from its ethyl ester.

Synthesis of 2-(2-oxo-1H-quinazolin-6-yl)acetic Acid

Detailed, peer-reviewed synthetic procedures for the direct synthesis of 2-(2-oxo-1H-quinazolin-6-yl)acetic acid are not extensively reported in the currently available scientific literature. While the compound is listed in chemical databases, indicating its existence, specific methodologies for its preparation are not readily found. General synthetic strategies for quinazolinone derivatives often involve the cyclization of appropriately substituted anthranilic acid derivatives. A plausible, though not explicitly documented, approach could involve the use of a 4-amino-3-(carboxymethyl)benzoic acid derivative, which could undergo cyclization with a suitable one-carbon synthon to form the desired 2-oxo-quinazolin-6-yl-acetic acid structure. However, without specific literature precedence, this remains a theoretical pathway.

Synthesis of Structurally Related Quinazoline-Acetic Acid Analogues

The synthesis of analogues of quinazoline-acetic acid has been more widely explored, with various methodologies developed to construct fused ring systems, introduce thio-linkages, derivatize the acetic acid side chain, and employ bioisosteric replacements to modulate activity.

The construction of fused ring systems onto the quinazoline nucleus is a key strategy for creating rigid analogues with potentially enhanced biological activity. These fused systems can incorporate an acetic acid or a related moiety within their structure.

One approach involves the synthesis of fused tricyclic quinazoline analogues. For instance, linear imidazo[4,5-g]quinazolines have been synthesized and evaluated as potent enzyme inhibitors. While not directly incorporating an acetic acid group, these syntheses demonstrate the feasibility of building complex fused systems. aessweb.com A general strategy often involves the use of multifunctional starting materials that can undergo sequential cyclization reactions to build the fused heterocyclic core. For example, a substituted anthranilic acid can be reacted with a heterocyclic amine to form an intermediate that is then cyclized to the fused quinazoline.

Another strategy involves tandem reactions, such as the Staudinger–Aza-Wittig–Nucleophilic addition reaction, to construct indolo[1,2-c]quinazolines. aessweb.com These complex, multi-step, one-pot procedures can efficiently generate fused polycyclic systems. The adaptation of such methods to include a carboxylic acid functionality on one of the precursors could lead to the formation of fused quinazoline-acetic acid ring systems.

The introduction of a sulfur atom as a linker between the quinazoline core and the acetic acid side chain has been a fruitful area of research, leading to the discovery of compounds with interesting biological profiles.

A common method for the synthesis of these thio-linked derivatives involves the reaction of a halo-substituted quinazoline with a mercaptoacetic acid derivative. For example, 2-[((3-R-2-oxo-2H- aessweb.comnih.govacs.orgtriazino[2,3-c]quinazolin-6-yl)methyl)thio]carboxylic acids have been synthesized by reacting 6-chloroalkyl-3-R-2H- aessweb.comnih.govacs.orgtriazino[2,3-c]quinazolin-2-ones with sulfanylalkyl carboxylic acids and their functional derivatives. This nucleophilic substitution reaction provides a straightforward route to the desired thio-linked acetic acid analogues.

The following table summarizes a series of synthesized thio-linked quinazoline derivatives:

Compound IDR GroupLinkerCarboxylic Acid Moiety
1a Methyl-CH(CH₃)S-Acetic Acid
1b Phenyl-CH(CH₃)S-Acetic Acid
2a Methyl-CH₂S-Propanoic Acid
2b Phenyl-CH₂S-Propanoic Acid

This table is a representative example based on synthetic strategies described in the literature.

Modification of the acetic acid side chain of quinazoline derivatives allows for the fine-tuning of their physicochemical properties and biological activity. These modifications can include esterification, amidation, and conversion to other functional groups.

A versatile starting material for such derivatizations is (2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-acetic acid hydrazide. researchgate.net This hydrazide can be readily prepared from the corresponding ethyl ester by treatment with hydrazine hydrate. researchgate.net The hydrazide functionality serves as a handle for a variety of chemical transformations.

For example, the hydrazide can be reacted with:

Aldehydes and ketones to form the corresponding hydrazones.

Acid chlorides and anhydrides to yield N-acylhydrazide derivatives. For instance, refluxing with acetic anhydride can lead to the formation of an N'-acetylhydrazide or a cyclized oxadiazole derivative. researchgate.net

Isocyanates to produce semicarbazide derivatives.

β-Dicarbonyl compounds , such as acetylacetone, to form pyrazole (B372694) derivatives. researchgate.net

These reactions demonstrate the utility of the acetic acid side chain as a platform for further chemical elaboration to generate a diverse library of quinazoline analogues.

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the properties of a lead compound while retaining its biological activity. In the context of quinazoline-acetic acid analogues, this often involves the replacement of atoms or functional groups with others that have similar steric and electronic properties.

A notable example is the bioisosteric replacement of a carbon atom with a sulfur atom. This strategy has been employed in the design of anti-inflammatory agents based on the aessweb.comnih.govacs.orgtriazino[2,3-c]quinazoline scaffold. For instance, a known anti-inflammatory agent, sodium (3-methyl-2-oxo-2H- aessweb.comnih.govacs.orgtriazino[2,3-c]quinazoline-6-yl)butanoate, which contains a carbon-linked carboxylic acid, served as the lead compound. Through bioisosteric replacement, analogues were synthesized where the butanoate side chain was replaced with a thio-acetic acid moiety. This was achieved by reacting a chloroalkyl-substituted aessweb.comnih.govacs.orgtriazino[2,3-c]quinazolin-2-one with a thiol-containing carboxylic acid.

This approach not only alters the chemical structure but can also impact the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Computational Chemistry and in Silico Investigations of Quinazolin 6 Yl Acetic Acid Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), thereby forecasting the affinity and activity of the ligand. This method is crucial for understanding the structural basis of the biological activity of quinazoline (B50416) analogues.

Research has employed molecular docking to explore the interactions of various quinazoline derivatives with a range of biological targets. For instance, docking studies have been used to investigate the binding mechanisms of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring against aldose reductase (AR), an enzyme implicated in diabetic complications. Similarly, the interactions between quinazoline analogues and the epidermal growth factor receptor (EGFR) have been modeled to understand their anticancer properties.

These studies reveal detailed molecular binding modes, identifying key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's active site. In a study of quinazolin-2,4-dione analogues targeting the main protease (Mpro) of COVID-19, docking analysis showed that the amide fragment and quinazoline moiety can act as hydrogen bond donors and acceptors to facilitate binding. Another study on quinazolinone derivatives targeting the DNA gyrase enzyme found that the acid hydrazide core interacts effectively with key residues GLU50, ASN46, GLY77, and ASP136, which is consistent with their observed antimicrobial activity.

The binding affinities calculated from these docking simulations often correlate well with experimental data, validating the computational models and providing a reliable platform for designing new inhibitors.

Quinazoline Analogue ClassBiological TargetKey Interactions NotedReference
Quinazolin-4(3H)-one acetic acid derivativesAldose Reductase (AR)Investigation of binding mechanisms within the active site.
General Quinazoline derivativesEpidermal Growth Factor Receptor (EGFR)Analysis of free binding energy and molecular binding mode.
Quinazolinonyl analoguesGamma-aminobutyric acid aminotransferase (GABAAT)Hydrophobic interactions and H-bonding with amino acid residues.
Quinazolin-2,4-dione analoguesCOVID-19 Main Protease (Mpro)Amide and quinazoline moieties acting as H-bond donors/acceptors.
Quinazolinone derivativesDNA GyraseInteraction of acid hydrazide core with GLU50, ASN46, GLY77, ASP136.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Affinity Correlations

Quantitative Structure-Activity Relationship (QSAR) models are mathematical frameworks that relate the chemical structure of compounds to their biological activity in a quantitative manner. This approach is widely used to predict the activity of new chemical compounds without the need for their synthesis and testing, thereby accelerating the drug development process.

For quinazoline analogues, various QSAR studies have been conducted to build predictive models for different biological activities. In one study on quinazolinonyl analogues with anticonvulsant properties, a robust QSAR model was developed using the Genetic Function Algorithm (GFA) for descriptor selection. The resulting model demonstrated high statistical significance, with a squared correlation coefficient (R²) of 0.934 and a leave-one-out cross-validation coefficient (Q²) of 0.8695, indicating strong predictive power.

Another QSAR analysis was performed on a series of quinazoline derivatives as inhibitors of the tyrosine kinase (erbB-2). Using Multiple Linear Regression (MLR), a statistically significant model was developed (R² = 0.956, Q² = 0.915) which suggested that specific Estate Contribution descriptors, namely SaaOE-Index and SsCIE-index, were the most important in predicting inhibitory activity. These models provide valuable insights into the structure-activity and structure-affinity correlations, highlighting the structural features that are critical for biological function. For example, the presence of an electron-withdrawing group at the 4th position of the quinazoline ring was found to enhance activity.

Activity/TargetQSAR MethodKey Statistical ParametersImportant Descriptors IdentifiedReference
Anticonvulsant (GABAAT inhibition)Genetic Function Algorithm (GFA)R² = 0.934, Q² = 0.8695, R²pred = 0.72Not specified
Anticancer (Tyrosine kinase erbB-2 inhibition)Multiple Linear Regression (MLR)R² = 0.956, Q² = 0.915, pred_r² = 0.6170SaaOE-Index, SsCIE-index
Anticancer (Cytotoxic against breast cancer cell line)Genetic Algorithm-Partial Least-Squares (GA-PLS)Not specifiedConstitutional, functional, chemical, RDF, 2D autocorrelation, charge descriptors

Reaction Mechanism Studies via Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. While detailed Intrinsic Reaction Coordinate (IRC) analyses for Quinazolin-6-yl-acetic acid are not extensively documented in the reviewed literature, DFT has been widely applied to optimize the geometry of quinazoline analogues and to calculate properties that shed light on their reaction mechanisms and chemical behavior.

For example, DFT has been used to find the optimized geometry of quinazolinonyl analogues before performing QSAR and docking studies, ensuring that the molecular conformations used are energetically favorable. In another application, quantum chemical calculations were employed to explore the potential of synthesized quinazoline derivatives as corrosion inhibitors. In this study, properties such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ) were calculated.

These quantum chemical parameters are fundamental to understanding a molecule's reactivity. E_HOMO relates to the ability of a molecule to donate electrons, while E_LUMO indicates its ability to accept electrons. The energy gap (ΔE) is an indicator of molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive, as it is easier to excite an electron from the HOMO to the LUMO. Such calculations provide a theoretical foundation for understanding the interactions of quinazoline derivatives and predicting their chemical behavior in various environments.

Prediction of Molecular Descriptors Relevant to Chemical Behavior

Molecular descriptors are numerical values that encode different structural or physicochemical characteristics of a molecule. They are the cornerstone of QSAR modeling and are essential for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. A wide array of molecular descriptors can be calculated for this compound analogues to predict their chemical and biological behavior.

These descriptors are often categorized into different classes, including:

Physicochemical: LogP, molar refractivity, polar surface area (PSA).

Constitutional: Molecular weight, number of atoms, number of rings.

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: E_HOMO, E_LUMO, dipole moment, atomic charges.

Studies on quinazoline derivatives have utilized a diverse set of descriptors. For predicting anticancer activity, descriptors related to constitutional, functional, chemical, 2D autocorrelation, and charge properties were found to be significant. For anticonvulsant activity, four types of molecular descriptors were used to establish a quantitative relationship between structure and activity. The prediction of ADMET properties is a critical in silico step, as poor pharmacokinetic profiles are a major cause of late-stage drug development failure. Computational tools are routinely used to evaluate these properties for novel quinazoline derivatives to identify potentially problematic candidates early in the discovery process.

Descriptor CategorySpecific ExamplesApplication in Quinazoline ResearchReference
Quantum ChemicalE_HOMO, E_LUMO, Energy gap (ΔE), Dipole moment (μ)Predicting reactivity and corrosion inhibition.
Estate ContributionSaaOE-Index, SsCIE-indexQSAR modeling for tyrosine kinase inhibition.
General ClassesConstitutional, Functional, Chemical, 2D Autocorrelation, ChargeQSAR modeling for cytotoxic activity.
ADMET PropertiesAbsorption, Distribution, Metabolism, Excretion, ToxicityEarly-stage filtering of drug candidates.

Virtual Screening and Computational Library Design for Novel this compound Derivatives

Virtual screening is a computational methodology used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, combined with computational library design, allows for the focused exploration of chemical space to design novel quinazoline derivatives with enhanced activity.

In one prominent example, a validated 3D-QSAR pharmacophore model based on known quinazoline acetylcholinesterase inhibitors (AChEIs) was used as a filter to screen the ASINEX chemical database. This workflow identified several new potential AChEIs, which were then further evaluated using molecular docking and molecular dynamics simulations. Similarly, in silico screening has been accomplished to design new lead compounds targeting the EGFR active site based on a novel structural pattern, leading to the suggestion of new derivatives for synthesis and in vitro evaluation.

Computational library design often involves the strategic modification of a core scaffold, such as quinazoline, to improve its biological activity. This can involve introducing various heterocyclic rings (e.g., furan, pyridine, indole) or other functional groups onto the quinazoline nucleus to enhance interactions with the target binding site. By merging pharmacophores from different known inhibitors, new hybrid structures, such as pyrazoloquinazoline derivatives, can be designed and evaluated in silico before undertaking synthetic efforts. These strategies facilitate the rational design of novel libraries of this compound derivatives, prioritizing compounds with the highest predicted potency and most favorable drug-like properties.

Mechanistic Investigations of Quinazoline Acetic Acid Derivatives in Biological Systems in Vitro Studies

Cellular and Molecular Mechanism of Action Studies

In vitro studies using cell culture systems have been instrumental in elucidating the cellular and molecular mechanisms through which quinazoline-acetic acid derivatives and related quinazolinone structures exert their biological effects. These investigations have revealed a multi-faceted mechanism of action, primarily centered on the disruption of cancer cell proliferation and survival, and the modulation of inflammatory pathways.

A primary mechanism by which quinazoline (B50416) derivatives inhibit tumor cell growth is by interfering with the normal progression of the cell cycle. Numerous studies have demonstrated that these compounds can induce cell cycle arrest at critical checkpoints, preventing cancer cells from proceeding through mitosis.

Specifically, a novel series of 4-aminoquinazoline derivatives was found to cause G1 cell cycle arrest in HCT-116 colon cancer cells. nih.gov Similarly, another quinazolinone derivative, compound 45, was shown to induce G1-phase arrest in A549 lung cancer cells. researchgate.net

More commonly, arrest at the G2/M checkpoint has been observed. For instance, one 3-methylquinazolinone derivative induced G2/M phase cell cycle arrest in A549 cells, particularly at higher concentrations. researchgate.net In another study, a novel quinazoline derivative, compound 18, was shown to significantly induce cell cycle arrest at the G2/M phase in MGC-803 gastric cancer cells in a dose-dependent manner. dundee.ac.uk Furthermore, a series of 6-nitro-4-substituted quinazolines was developed, with the lead compound causing cell cycle arrest at the G2/M phase. dundee.ac.uk This consistent ability to halt cell division at either the G1 or G2/M checkpoint underscores a key antitumor mechanism of this class of compounds.

Table 1: Effect of Quinazoline Derivatives on Cell Cycle Progression

Compound/Derivative Class Cell Line Effect
4-Aminoquinazoline derivative (6b) HCT-116 (Colon) G1 Arrest
Quinazolinone derivative (45) A549 (Lung) G1 Arrest
3-Methylquinazolinone derivative A549 (Lung) G2/M Arrest
Quinazoline derivative (18) MGC-803 (Gastric) G2/M Arrest
6-Nitro-4-substituted quinazoline Colon Cancer Cells G2/M Arrest

Beyond halting cell cycle progression, quinazoline derivatives are potent inducers of apoptosis, or programmed cell death. This is a critical mechanism for eliminating cancerous cells. The induction of apoptosis often occurs through the intrinsic, or mitochondrial-dependent, pathway.

One study on a novel synthetic quinazolinyl derivative, N-Decyl-N-(2-Methyl-4-Quinazolinyl) Amine (DMQA), detailed its effects on the THP-1 leukemia cell line. DMQA was found to induce apoptosis by reducing the levels of pro-caspases-3 and 9, altering the Bax/Bcl-2 ratio to favor apoptosis, triggering the cleavage of poly (ADP-ribose) polymerase (PARP), and causing the cytosolic release of cytochrome c. dundee.ac.uk Similarly, a 4-aminoquinazoline derivative, compound 6b, was also shown to induce apoptosis via the mitochondrial-dependent pathway. nih.gov

Further mechanistic work with another quinazoline derivative (compound 18) in MGC-803 cells demonstrated that it could induce both early and late apoptosis in a dose-dependent manner. This was accompanied by a decrease in the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, and an up-regulation of the pro-apoptotic protein Bax, alongside an increase in cleaved PARP. dundee.ac.uk These findings collectively indicate that a key component of the anticancer activity of quinazoline derivatives is their ability to activate the intrinsic apoptotic cascade.

Table 2: Pro-Apoptotic Mechanisms of Quinazoline Derivatives

Compound/Derivative Cell Line Key Apoptotic Events Observed
DMQA THP-1 (Leukemia) ↓ Pro-caspase-3/9, ↑ Bax/Bcl-2 ratio, PARP cleavage, Cytochrome c release
Compound 6b HCT-116 (Colon) Activation of mitochondrial-dependent pathway
Compound 18 MGC-803 (Gastric) ↓ Bcl-2, ↓ Mcl-1, ↑ Bax, ↑ Cleaved PARP

Quinazoline-acetic acid derivatives and related structures have been investigated for their anti-inflammatory properties, with in vitro studies pointing towards the direct inhibition of key enzymes and signaling pathways involved in the inflammatory response.

A significant body of research has focused on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for the production of pro-inflammatory prostaglandins. Several studies have reported the design and synthesis of novel 2,3-disubstituted 4(3H)-quinazolinone derivatives as selective COX-2 inhibitors. europeanreview.org In one such study, several compounds showed effective and selective inhibition against COX-2 with IC50 values ranging from 0.33 to 0.8 μM, while displaying no significant inhibition of the COX-1 isoform (IC50 > 100 μM). europeanreview.org Another investigation of pyrazolo[5,1-b]quinazoline derivatives also identified a potent COX-2 inhibitor with an IC50 value of 47 nM, which was also capable of inhibiting 5-lipoxygenase (5-LOX).

In addition to targeting the COX pathway, certain quinazolinone derivatives have been shown to suppress other inflammatory mediators. For example, a quinazolinone conjugated with ibuprofen (B1674241), compound 13b, demonstrated superior inhibition of nitric oxide, a key inflammatory signaling molecule, in macrophage cells. Other research into pyrazolo[1,5-a]quinazoline derivatives found that they could inhibit the lipopolysaccharide (LPS)-induced transcriptional activity of nuclear factor κB (NF-κB), a central regulator of the inflammatory response, in human monocytic cells.

To better mimic the three-dimensional (3D) architecture of solid tumors, researchers utilize spheroid culture models. These models are more representative of the in vivo environment than traditional 2D cell monolayers. Studies have shown that quinazoline derivatives are effective at inhibiting the growth and viability of cancer cells in these more complex 3D systems.

It has been demonstrated that quinazoline derivatives can reduce cell viability in spheroid models of pancreatic, non-small cell lung cancer (NSCLC), and breast cancer cell lines. In one study, novel quinazoline-1,2,3-triazole hybrids were tested against spheroids of AsPC-1 pancreatic cancer cells, showing significant growth inhibitory effects at various concentrations. Another investigation found that a specific quinazolinone derivative, compound 45, significantly inhibited spheroid formation in a 3D cell culture model of A549 lung cancer cells. researchgate.net The ability of these compounds to penetrate and act upon the multi-layered structure of a tumor spheroid highlights their potential for efficacy against solid tumors.

The relationship between quinazoline derivatives and oxidative stress is complex. While many derivatives are explored for their antioxidant properties, certain scaffolds, particularly quinazolinediones (QDs), have been specifically designed as redox modulators to induce oxidative stress in cancer cells. Pancreatic ductal adenocarcinoma (PDAC) cells, which have a heightened intrinsic level of reactive oxygen species (ROS), are particularly vulnerable to further increases in oxidative stress. nih.gov

A lead optimization campaign identified a quinazolinedione, QD325, as a potent redox modulator that induces substantial ROS in PDAC cells. nih.gov Mechanistic studies revealed that this increase in ROS was associated with the induction of stress responses in the nucleus, endoplasmic reticulum, and mitochondria. nih.gov This strategy leverages the altered redox homeostasis in cancer cells, pushing them past a viability threshold by overwhelming their antioxidant capacity, thereby leading to ROS-mediated cell death. nih.gov

Target-Specific Biochemical Modulations

The biological activities of quinazoline-acetic acid derivatives are often the result of their interaction with specific protein targets. Biochemical assays have identified several key enzymes that are directly inhibited by these compounds.

Enzyme Inhibition:

Aldose Reductase (AR): A series of novel acetic acid derivatives containing a quinazolin-4(3H)-one ring were synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. All tested compounds exhibited nanomolar activity against the enzyme. The most potent, 2-(4-[(2-[(4-methylpiperazin-1-yl)methyl]-4-oxoquinazolin-3(4H)-ylimino)methyl]phenoxy)acetic acid, displayed a strong inhibitory effect with a KI value of 61.20 ± 10.18 nM.

Phosphoinositide 3-kinase (PI3K): The PI3K/Akt/mTOR pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. dundee.ac.uk A series of 4-aminoquinazoline derivatives were developed as PI3K inhibitors. The lead compound, 6b, showed selectivity for the PI3Kα isoform, inhibiting its kinase activity with an IC50 of 13.6 nM. nih.gov

Cyclooxygenase-2 (COX-2): As mentioned previously, many quinazolinone derivatives have been developed as selective COX-2 inhibitors. In one study, several 2,3-disubstitued 4(3H)-quinazolinone derivatives were identified with potent and selective COX-2 inhibition, with IC50 values as low as 0.33 µM, while showing negligible activity against COX-1. europeanreview.org

Microtubule Polymerization: Some quinazolinone derivatives act as microtubule-disrupting agents. By inhibiting the polymerization of tubulin, they interfere with the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis. researchgate.net

Table 3: Target-Specific Inhibition by Quinazoline Derivatives

Compound Class / Name Target Enzyme Inhibition Metric
Quinazolin-4(3H)-one acetic acid derivative Aldose Reductase KI = 61.20 nM
4-Aminoquinazoline derivative (6b) PI3Kα IC50 = 13.6 nM
2,3-disubstitued 4(3H)-quinazolinone (Cmpd 4) COX-2 IC50 = 0.33 µM
Quinazolinone derivatives Tubulin Polymerization Disrupts microtubule assembly

Kinase Enzyme Inhibition Profiles

Quinazoline derivatives are widely recognized for their potent inhibitory activity against various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The introduction of substituents at the C-6 position of the quinazoline core is a known strategy to modulate potency and selectivity.

Anaplastic Lymphoma Kinase (ALK): Research into quinazolinone-based fragments has identified their potential as inhibitors of activin receptor-like kinase-2 (ALK2). nih.gov Structure-activity relationship (SAR) studies of a 6-pyrazole quinazolinone series revealed that modifications at the 6-position significantly influence binding affinity. For instance, while N-methylation of the pyrazole (B372694) at the 6-position had a minor negative effect, increasing the size of a substituent on the pyrazole from methyl to cyclopropyl (B3062369) resulted in a 21-fold increase in potency for ALK2. nih.gov

PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical cascade for cell survival and proliferation, and its inhibition is a key therapeutic strategy. Quinazoline derivatives have been reported as promising PI3K inhibitors. nih.gov Several FDA-approved drugs with a quinazoline core, such as idelalisib (B1684644) and copanlisib, function as PI3K inhibitors. nih.gov Studies on 4-aminoquinazoline derivatives have shown that these compounds can effectively inhibit the PI3K/Akt/mTOR pathway, leading to G1 cell cycle arrest and apoptosis. lookchem.com The quinazoline moiety is believed to mimic the adenosine (B11128) portion of ATP, interacting with the hinge region of the kinase. mdpi.com

Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK): The quinazoline scaffold is a cornerstone for many EGFR tyrosine kinase inhibitors, including gefitinib (B1684475) and erlotinib. nih.gov The C-6 position of the quinazoline ring has been a focal point for modification to enhance inhibitory activity. researchgate.net For example, a series of novel 6-nitro-4-substituted quinazoline derivatives were designed and synthesized as EGFR inhibitors. nih.gov Similarly, other research has shown that 6,7-disubstituted-4-anilino quinazoline derivatives act as potent irreversible EGFR inhibitors. wisdomlib.org Molecular docking studies of 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one, which showed high potency (IC50 value of 1.37 nM), revealed that it occupies the active site in a manner similar to the approved drug erlotinib. brieflands.com

Cyclin-Dependent Kinase 4 (CDK4): CDK4, in complex with cyclin D, plays a pivotal role in the G1 phase of the cell cycle, and its inhibition is a validated strategy in cancer therapy. nih.gov Recently, new quinazolinone derivatives with acetamide (B32628) linkers have been identified as potential CDK4/6 inhibitors for breast cancer. nih.gov One potent compound from this series, featuring a 1,3-benzodioxole (B145889) moiety, demonstrated significant inhibitory activity against CDK4/6, leading to G1-phase cell cycle arrest and apoptosis. nih.gov

Aurora A Kinase: Aurora kinases are essential for regulating cell division, and their dysfunction can lead to cancer. mdpi.com Quinazoline-based compounds have been developed as inhibitors of Aurora kinases. google.com A notable derivative, BIQO-19 (Ethyl 6-(4-oxo-3-(pyrimidin-2-ylmethyl)-3,4-dihydroquinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate), was designed as an Aurora kinase A inhibitor and showed antiproliferative activity in non-small cell lung cancer cells. nih.gov Docking studies indicated that the nitrogen atom of the quinazolinone core forms a crucial hydrogen bond with the Ala213 residue in the kinase's active site. nih.gov Furthermore, a series of quinazoline-4-carboxylic acid derivatives were synthesized, with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid emerging as a potent and selective Aurora A kinase inhibitor. mdpi.comnih.gov

Table 1: Kinase Inhibition by Various Quinazoline Derivatives
Derivative ClassTarget KinaseKey FindingIC50 / PotencyReference
6-Phenoxyquinazolin-4(1H)-oneEGFR-TKCompound 8b showed the highest potency in the series.1.37 nM brieflands.com
Quinazolinone with acetamide linkerCDK4/6Compound 5d (1,3-benzodioxole derivative) showed high potency and induced G1 arrest.Data not specified nih.gov
6-Pyrazole quinazolinoneALK2Substitution at the pyrazole 3-position with cyclopropyl increased potency 21-fold.8.2 μM (parent compound) nih.gov
Quinazoline-4-carboxylic acidAurora ACompound 6e was the most potent and selective among the tested derivatives.Data not specified mdpi.com
4-AminoquinazolinePI3KαDerivative 6b was identified as a potential PI3K inhibitor.Data not specified lookchem.com

Microtubule Polymerization and Dynamics Disruption

While direct studies on Quinazolin-6-yl-acetic acid's effect on microtubule dynamics are limited, research on structurally related compounds provides valuable insights. A class of compounds known as Quinolin-6-yloxyacetamides (QAs), which feature a quinoline (B57606) core instead of a quinazoline one, have been identified as potent inhibitors of tubulin polymerization. nih.gov

These agents were found to be potent anti-proliferative agents against human cancer cells, including drug-resistant lines. nih.govnih.gov Their mechanism of action involves the disruption of the microtubule cytoskeleton, leading to significant mitotic defects. nih.gov Further in-vitro studies confirmed that QAs directly inhibit the polymerization of tubulin. nih.gov High-resolution crystal structures revealed that these molecules bind to the colchicine (B1669291) site on β-tubulin, a well-known target for microtubule-destabilizing agents. nih.gov The methoxy (B1213986) group within the acetic acid moiety of one analogue makes hydrophobic contacts with specific amino acid residues (βI318 and βI378) in the binding pocket. nih.gov This mechanism, observed in a closely related heterocyclic scaffold, suggests a potential avenue of investigation for quinazoline-acetic acid derivatives.

Table 2: Effect of Structurally Related Quinolin-6-yloxyacetamides on Tubulin
Compound ClassMechanismKey FindingReference
Quinolin-6-yloxyacetamides (QAs)Inhibition of tubulin polymerizationBinds to the colchicine site on β-tubulin, disrupting microtubule cytoskeleton. nih.govnih.gov

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2)

The cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is the primary mechanism of nonsteroidal anti-inflammatory drugs (NSAIDs). rjptonline.org Quinazoline and quinazolinone derivatives have been explored as potential COX inhibitors, with a focus on achieving selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform to reduce gastrointestinal side effects. nih.govderpharmachemica.com

Various studies have demonstrated the potential of the quinazoline scaffold in this context. For example, novel quinazolinones conjugated with moieties like indole (B1671886) acetamide or ibuprofen were designed to enhance COX-2 selectivity. nih.gov Another study synthesized three series of quinazoline derivatives and evaluated their in-vitro inhibitory activity toward COX-1 and COX-2 isoenzymes, identifying several compounds with good, selective inhibitory activity against COX-1. nih.gov The IC50 value of the most potent quinazoline inhibitor in that study was 64 nM. nih.gov The structural features that determine selectivity often relate to the slightly larger active site of COX-2 compared to COX-1, allowing bulkier molecules to bind preferentially. derpharmachemica.com

Table 3: COX Inhibition by Various Quinazoline Derivatives
Derivative ClassTarget EnzymeKey FindingIC50 / PotencyReference
2,4,7-substituted quinazolinesCOX-1Identified 11 derivatives with good to excellent COX-1 inhibitory activity.Best IC50 = 64 nM nih.gov
Quinazolinones conjugated with Indole acetamide / IbuprofenCOX-2Synthesized series exhibited superior COX-2 selectivity compared to previous quinazolinones.Data not specified nih.gov

Elucidation of Structure-Mechanism Relationships

For kinase inhibition, specific interactions are key. In Aurora A kinase inhibitors, the nitrogen atom of the quinazolinone core often forms a conserved hydrogen bond with Ala213 in the hinge region of the enzyme's active site. nih.gov For EGFR inhibitors, substitutions at the C-6 and C-7 positions are known to be beneficial for inhibitory activity. nih.gov The SAR for 4(3H)-quinazolinone antibacterials was systematically investigated by making variations on all three rings of the structure, revealing that specific modifications are required to improve activity against target bacteria like S. aureus. acs.org

In the context of COX inhibition, the V-shape typical of many diarylheterocyclic inhibitors is often mimicked by derivatizing the quinazoline core at positions 2, 4, and 7. nih.gov The presence of sulfonamide or methylsulfamoyl groups is a common feature of selective COX-2 inhibitors (coxibs), and incorporating similar functionalities into a quinazoline scaffold can direct selectivity.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis routes for Quinazolin-6-yl-acetic acid?

  • Methodology : Synthesis typically involves condensation reactions between anthranilic acid derivatives and acetic acid precursors under controlled pH and temperature. For example, cyclization of 6-aminoquinazoline with chloroacetic acid in anhydrous conditions (yield optimization requires refluxing at 80–100°C for 6–8 hours). Purification is achieved via recrystallization using ethanol-water mixtures, with structural confirmation through melting point analysis and FT-IR spectroscopy .
  • Key Parameters : Monitor reaction pH to avoid side products; use nitrogen atmosphere to prevent oxidation.

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (GHS hazard codes H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates (engineering controls per OSHA standards) .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. How is this compound structurally characterized?

  • Analytical Workflow :

  • Spectroscopy : Confirm molecular structure via 1H^1H-NMR (δ 7.5–8.9 ppm for aromatic protons) and 13C^{13}C-NMR (δ 160–170 ppm for carboxyl groups) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ peak at m/z 188.1 .
  • InChI Key : Reference standardized identifiers (e.g., 1S/C11H9NO2) for cross-database validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Troubleshooting Approach :

  • Comparative Analysis : Replicate synthesis under cited conditions (e.g., solvent polarity, catalyst load) from conflicting studies.
  • Advanced Techniques : Use 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives. Cross-validate with high-resolution mass spectrometry (HRMS) .
    • Case Study : Discrepancies in 1H^1H-NMR shifts may arise from tautomerism; control solvent polarity (DMSO vs. CDCl3) to stabilize specific tautomers .

Q. What experimental design principles apply when testing the pH stability of this compound?

  • Protocol Design :

  • Variables : Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C for 24–72 hours.
  • Analysis : Quantify degradation via HPLC (C18 column, λ = 254 nm) and compare retention times to standards. Calculate half-life (t1/2t_{1/2}) using first-order kinetics .
    • Data Interpretation : Unexpected degradation products (e.g., quinazoline ring-opening) may indicate pH-dependent hydrolysis; confirm with LC-MS/MS .

Q. How can researchers optimize reaction yields for novel this compound hybrids?

  • Optimization Strategies :

  • DoE (Design of Experiments) : Vary temperature, catalyst (e.g., Pd/C vs. CuI), and stoichiometry to identify critical factors.
  • Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability without compromising yield .
    • Case Study : Microwave-assisted synthesis reduces reaction time from 12 hours to 30 minutes, achieving 85% yield for triazole-linked hybrids .

Data Contradiction and Reproducibility

Q. Why do studies report varying biological activities for this compound derivatives?

  • Root Cause Analysis :

  • Purity Issues : Impurities from incomplete purification (e.g., residual solvents) may skew bioassay results. Use preparative HPLC for >98% purity .
  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. MCF-7) and incubation times in anti-proliferative assays. Normalize data to positive controls (e.g., doxorubicin) .
    • Recommendation : Publish full synthetic and analytical protocols to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.